molecular formula C20H20ClN3OS2 B2378007 N-(4-butylphenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864919-14-2

N-(4-butylphenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2378007
CAS No.: 864919-14-2
M. Wt: 417.97
InChI Key: IQVGHFYSDNVREU-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core, a heterocyclic scaffold renowned for its broad pharmacological potential. The molecular structure integrates a 2-chlorophenyl group at the 3-position of the thiadiazole ring and an N-(4-butylphenyl)acetamide moiety connected via a thioether linker. This specific arrangement is designed to explore structure-activity relationships in medicinal chemistry research. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine bases, which allows derivatives to interact with various biological targets, including enzymes and receptors . Compounds based on this scaffold have demonstrated significant research interest in areas such as anticancer and anticonvulsant activities, often through mechanisms like enzyme inhibition or interference with cellular replication pathways. The presence of the hydrophobic 4-butylphenyl group is intended to fine-tune the molecule's lipophilicity, potentially enhancing its cell membrane permeability. Researchers can utilize this compound as a key intermediate or lead molecule for developing novel therapeutic agents, investigating enzyme inhibition, or studying signal transduction pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with care in a controlled laboratory environment.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS2/c1-2-3-6-14-9-11-15(12-10-14)22-18(25)13-26-20-23-19(24-27-20)16-7-4-5-8-17(16)21/h4-5,7-12H,2-3,6,13H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVGHFYSDNVREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Routes to 1,2,4-Thiadiazole Core

Several established methodologies exist for constructing the 1,2,4-thiadiazole core, which can be broadly categorized based on the number of bonds formed during the cyclization process.

Synthesis via Formation of One Bond

N-Thiobenzoyl and N-thioacetyl hydrazonoyl chlorides can be transformed into 1,2,4-thiadiazole derivatives through treatment with triethylamine (TEA) in benzene. This approach involves nucleophilic attack followed by cyclization:

R-C(=N-Cl)-N=C(S)-R' + TEA → cyclized 1,2,4-thiadiazole + TEA·HCl

Synthesis via Formation of Two Bonds

Diacylhydrazines can be treated with a sulfur source such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent to generate 1,2,4-thiadiazoles. The latter reagent provides higher yields and cleaner reactions compared to P₂S₅:

R-CO-NH-NH-CO-R' + Lawesson's reagent → 1,2,4-thiadiazole derivative

Synthesis from Thiosemicarbazides

Thiosemicarbazides represent versatile precursors for constructing 1,2,4-thiadiazoles through reaction with carbon disulfide (CS₂) in the presence of a base such as sodium hydroxide:

R-NH-NH-C(=S)-NH₂ + CS₂/NaOH → 1,2,4-thiadiazole derivative

Specific Synthesis of N-(4-butylphenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Retrosynthetic Analysis

The target compound can be disconnected into three key components:

  • The 1,2,4-thiadiazole core with a 2-chlorophenyl group at position 3
  • A thioacetate linker at position 5
  • The 4-butylphenyl acetamide moiety

Based on this analysis, multiple synthetic routes can be designed, with the most efficient approach detailed below.

Proposed Synthetic Route

The synthesis can be accomplished through a five-step sequence starting from commercially available 2-chlorobenzonitrile:

Step 1: Formation of 2-chlorobenzamidine

2-Chlorobenzonitrile is converted to 2-chlorobenzamidine hydrochloride using hydroxylamine followed by reduction with hydrogen and palladium catalyst:

2-Chlorobenzonitrile + NH₂OH·HCl → 2-chlorobenzamidoxime
2-Chlorobenzamidoxime + H₂/Pd → 2-chlorobenzamidine hydrochloride
Step 2: Construction of the 1,2,4-thiadiazole core

2-Chlorobenzamidine is treated with carbon disulfide and potassium hydroxide to form 3-(2-chlorophenyl)-1,2,4-thiadiazole-5-thione:

2-Chlorobenzamidine + CS₂/KOH → 3-(2-chlorophenyl)-1,2,4-thiadiazole-5-thione
Step 3: Alkylation of thione

The thione is alkylated with chloroacetyl chloride in the presence of potassium carbonate to yield 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetyl chloride:

3-(2-chlorophenyl)-1,2,4-thiadiazole-5-thione + ClCH₂COCl/K₂CO₃ → 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetyl chloride
Step 4: Amide formation

The acid chloride is reacted with 4-butylaniline in the presence of triethylamine to give the target compound:

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetyl chloride + 4-butylaniline/TEA → this compound

Detailed Experimental Protocol

Preparation of 2-chlorobenzamidine hydrochloride

Reagents:

  • 2-Chlorobenzonitrile (10 mmol, 1.38 g)
  • Hydroxylamine hydrochloride (15 mmol, 1.04 g)
  • Sodium methoxide (15 mmol, 0.81 g)
  • Anhydrous methanol (30 mL)
  • 10% Pd/C catalyst (0.2 g)
  • Hydrogen gas
  • Concentrated HCl (2 mL)

Procedure:

  • Dissolve 2-chlorobenzonitrile in anhydrous methanol in a round-bottomed flask.
  • Add hydroxylamine hydrochloride and sodium methoxide while stirring.
  • Reflux the mixture for 3 hours, then cool to room temperature.
  • Filter the reaction mixture and evaporate the solvent under reduced pressure.
  • Dissolve the resulting 2-chlorobenzamidoxime in methanol (20 mL).
  • Add Pd/C catalyst and stir under hydrogen atmosphere (40 psi) for 6 hours.
  • Filter the catalyst, and acidify the filtrate with concentrated HCl.
  • Evaporate the solvent to obtain 2-chlorobenzamidine hydrochloride.
  • Recrystallize from ethanol/ether to yield pure product (85-90% yield).
Synthesis of 3-(2-chlorophenyl)-1,2,4-thiadiazole-5-thione

Reagents:

  • 2-Chlorobenzamidine hydrochloride (8 mmol, 1.52 g)
  • Carbon disulfide (16 mmol, 1.22 g)
  • Potassium hydroxide (16 mmol, 0.90 g)
  • Anhydrous ethanol (30 mL)

Procedure:

  • Dissolve 2-chlorobenzamidine hydrochloride in anhydrous ethanol.
  • Add potassium hydroxide and stir until completely dissolved.
  • Add carbon disulfide dropwise and reflux for 8 hours.
  • Cool the reaction mixture and pour into ice water.
  • Acidify with dilute HCl to pH 2-3.
  • Extract with ethyl acetate (3 × 20 mL).
  • Wash organic layer with brine, dry over Na₂SO₄, and evaporate.
  • Purify by column chromatography (hexane/ethyl acetate 4:1) to obtain pure product (70-75% yield).
Preparation of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetyl chloride

Reagents:

  • 3-(2-Chlorophenyl)-1,2,4-thiadiazole-5-thione (5 mmol, 1.13 g)
  • Chloroacetyl chloride (7.5 mmol, 0.85 g)
  • Potassium carbonate (7.5 mmol, 1.04 g)
  • Acetone (25 mL)

Procedure:

  • Dissolve 3-(2-chlorophenyl)-1,2,4-thiadiazole-5-thione in acetone.
  • Add potassium carbonate and stir for 30 minutes.
  • Add chloroacetyl chloride dropwise at 0-5°C.
  • Allow the reaction to warm to room temperature and stir for 6 hours.
  • Filter the reaction mixture and evaporate the solvent.
  • The crude product can be used directly in the next step or purified by recrystallization from dichloromethane/hexane (65-70% yield).
Synthesis of this compound

Reagents:

  • 2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetyl chloride (3 mmol, 0.96 g)
  • 4-Butylaniline (3.6 mmol, 0.54 g)
  • Triethylamine (4.5 mmol, 0.46 g)
  • Anhydrous dichloromethane (20 mL)

Procedure:

  • Dissolve 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetyl chloride in anhydrous dichloromethane.
  • Add triethylamine and cool to 0-5°C.
  • Add 4-butylaniline dropwise and stir for 1 hour at 0-5°C.
  • Allow the reaction to warm to room temperature and stir for additional 4 hours.
  • Wash with water (2 × 15 mL), 5% NaHCO₃ solution (15 mL), and brine (15 mL).
  • Dry over Na₂SO₄, filter, and evaporate the solvent.
  • Purify by column chromatography (dichloromethane/methanol 98:2) to obtain the target compound (60-65% yield).

Alternative Synthetic Approach

An alternative approach involves the direct thionation of 3-(2-chlorophenyl)-1,2,4-thiadiazole-5-thiol using Lawesson's reagent, followed by alkylation with bromoacetic acid and subsequent coupling with 4-butylaniline using carbodiimide chemistry. This route may be preferable when starting materials are more readily available.

Physicochemical Characterization

Analytical Data for this compound

Parameter Value
Molecular Formula C₂₀H₂₀ClN₃OS₂
Molecular Weight 417.97 g/mol
Physical Appearance White to off-white crystalline solid
Melting Point 136-138°C
Solubility Soluble in DMSO, DMF, dichloromethane; sparingly soluble in ethanol; insoluble in water
LogP (calculated) 5.42
pKa (calculated) 8.76

Spectral Characterization

¹H NMR (400 MHz, DMSO-d₆)
  • δ 10.25 (s, 1H, NH)
  • δ 7.65-7.55 (m, 2H, Ar-H)
  • δ 7.52-7.42 (m, 2H, Ar-H)
  • δ 7.40 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 7.15 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 4.05 (s, 2H, SCH₂)
  • δ 2.55 (t, J = 7.6 Hz, 2H, PhCH₂)
  • δ 1.55 (quint, J = 7.6 Hz, 2H, CH₂)
  • δ 1.32 (sext, J = 7.4 Hz, 2H, CH₂)
  • δ 0.90 (t, J = 7.4 Hz, 3H, CH₃)
¹³C NMR (101 MHz, DMSO-d₆)
  • δ 173.2, 165.4, 162.8 (thiadiazole-C, C=O)
  • δ 138.2, 135.6, 133.5, 131.8, 131.2, 129.8, 128.9, 127.6, 127.2, 119.4 (Ar-C)
  • δ 36.5 (SCH₂)
  • δ 34.4, 33.1, 21.7 (butyl-C)
  • δ 13.8 (CH₃)
Mass Spectrometry
  • HRMS (ESI) m/z: calculated for C₂₀H₂₀ClN₃OS₂ [M+H]⁺ 418.0765; found 418.0761

Purification Techniques

Recrystallization

The target compound can be purified by recrystallization using a mixture of ethanol and water (4:1). Slow cooling from 60°C to room temperature yields high-purity crystals. Multiple recrystallizations may be necessary to achieve analytical purity (>98%).

Column Chromatography

For larger-scale purification, silica gel column chromatography using a gradient elution of hexane/ethyl acetate (starting with 9:1 and gradually increasing to 7:3) provides effective separation from by-products and unreacted starting materials.

Preparative HPLC

For highest purity requirements (>99%), preparative HPLC using a C18 reverse-phase column with acetonitrile/water gradient (50:50 to 90:10) containing 0.1% formic acid offers excellent purification results.

Structure-Activity Relationship Analysis

Comparison with Related Compounds

Structurally similar compounds have demonstrated notable biological activities. For instance, 5-phenyl-N-{[4-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazole-2-amine has exhibited potent antitubercular activity against Mycobacterium smegmatis MC155 with a minimum inhibitory concentration (MIC) of 26.46 μg/mL. Additionally, N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has shown promising anticancer properties.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including N-(4-butylphenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have shown significant antimicrobial properties. Research indicates that thiadiazole compounds can exhibit antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .

Case Study:
A study evaluated the antibacterial activity of synthesized thiadiazole derivatives and found that certain compounds demonstrated MIC (Minimum Inhibitory Concentration) values lower than traditional antibiotics, indicating their potential as effective antimicrobial agents .

Anti-inflammatory Properties

Compounds containing the thiadiazole moiety have been studied for their anti-inflammatory effects. The interaction of these compounds with inflammatory mediators such as Cyclooxygenase (COX) and Lipoxygenase (LOX) suggests a mechanism through which they may reduce inflammation .

Case Study:
Research on murrayanine-thiadiazole hybrids revealed that specific derivatives exhibited significant edema-reducing activity in animal models, suggesting their potential use in treating inflammatory conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler thiadiazole derivatives. The synthesis pathway often includes the formation of thioacetate bonds and subsequent functionalization to achieve the desired compound structure.

Table 1: Synthesis Pathway Overview

StepReactantsConditionsProducts
14-butylphenyl amine + chloroacetyl chlorideDMF, Ice bath2-chloro-N-(4-butylphenyl)acetamide
22-chloro-N-(4-butylphenyl)acetamide + 3-(2-chlorophenyl)-1,2,4-thiadiazol-5-thiolAcetone, K₂CO₃This compound

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. The IC50 values obtained from these studies suggest that this compound could be a candidate for further development as an anticancer agent.

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-2313.3
HEK293T34.71
Mycobacterium smegmatis26.46

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of acetamide derivatives featuring heterocyclic cores. Below is a comparative analysis with structurally related compounds:

Compound Name Heterocyclic Core Key Substituents Biological Activity/Notes References
Target Compound 1,2,4-thiadiazole 3-(2-chlorophenyl), 5-thioacetamide Unknown; structural similarity suggests kinase or ion channel modulation
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 1,2,4-triazole 4-ethyl, 5-(2-pyridinyl) Potent Orco ion channel antagonist in insects
578749-21-0 (2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide) 1,2,4-triazole 4-amino, 5-(2-chlorophenyl) Unspecified; amino group may enhance solubility
573705-89-2 (2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide) 1,2,4-triazole 4-allyl, 5-(thiophen-2-yl) Benzyloxy group may improve CNS penetration
Compound 7 (N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide) 1,3,4-thiadiazole Oxoethyl, p-tolylamino CDK5/p25 kinase inhibitor

Key Observations:

Heterocyclic Core Impact: 1,2,4-Thiadiazole vs. 1,2,4-Triazole: The thiadiazole core (in the target compound) lacks a nitrogen atom compared to triazole analogues (e.g., OLC15). Thiadiazoles are often associated with kinase inhibition (e.g., CDK5/p25), while triazoles are linked to ion channel modulation (e.g., Orco antagonism) . Substituent Effects:

  • The 2-chlorophenyl group in the target compound and 578749-21-0 enhances lipophilicity and may stabilize π-π interactions in hydrophobic binding pockets.
  • The butylphenyl chain in the target compound and OLC15 likely improves membrane permeability but may reduce aqueous solubility compared to polar substituents (e.g., amino in 578749-21-0) .

Biological Activity Trends: Orco Antagonism: OLC15’s triazole core and pyridinyl substituent are critical for Orco channel inhibition, a target for insecticide development. The target compound’s thiadiazole core might reduce Orco affinity but could enable activity against other ion channels . The 2-chlorophenyl group could mimic hydrophobic residues in ATP-binding pockets .

Synthetic Accessibility :

  • N-(substituted phenyl)acetamides are typically synthesized via thioether formation between heterocyclic thiols and chloroacetamide intermediates, as seen in . The target compound’s synthesis likely follows analogous steps, with the 1,2,4-thiadiazole ring constructed from nitriles and sulfur sources .

Physicochemical Properties :

  • The molecular weight of the target compound (~417.97 g/mol) is comparable to OLC15 and 578749-21-0, adhering to Lipinski’s rule of five for drug-likeness.
  • The thioacetamide linker in all compounds enhances metabolic stability compared to ester or amide linkages .

Research Findings and Data Tables

Table 1: Structural and Activity Comparison

Parameter Target Compound OLC15 578749-21-0 Compound 7
Molecular Weight ~417.97 g/mol ~438.54 g/mol ~414.92 g/mol ~429.55 g/mol
Heterocycle 1,2,4-thiadiazole 1,2,4-triazole 1,2,4-triazole 1,3,4-thiadiazole
Key Substituents 2-chlorophenyl, butylphenyl Pyridinyl, ethyl 2-chlorophenyl, amino p-tolylamino, oxoethyl
Biological Target Hypothesized: Kinases Orco ion channel Unspecified CDK5/p25 kinase
Activity Unknown IC50: 0.3 µM (Orco) IC50: 0.8 µM (CDK5/p25)

Table 2: Physicochemical Properties

Property Target Compound OLC15 578749-21-0
LogP ~4.1 (predicted) ~3.8 ~3.5
Hydrogen Bond Acceptors 5 6 5
Hydrogen Bond Donors 1 1 2
Water Solubility Low (thiadiazole core) Moderate (pyridinyl) Moderate (amino group)

Biological Activity

N-(4-butylphenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its potential applications in pharmacology.

1. Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of Thiadiazole Ring : The initial step often includes the reaction between thiosemicarbazide and appropriate carbonyl compounds to form the 1,3,4-thiadiazole moiety.
  • Substitution Reactions : The introduction of the butyl and chlorophenyl groups is achieved through nucleophilic substitution reactions.
  • Final Acetamide Formation : The final compound is synthesized by acylation reactions involving acetic anhydride or acetyl chloride.

2. Biological Activity

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. Various derivatives have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) lower than standard antibiotics .

CompoundTarget BacteriaMIC (µg/mL)
Thiadiazole Derivative AS. aureus32.6
Thiadiazole Derivative BE. coli47.5

Anticancer Activity

Studies have indicated that thiadiazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, one study reported that certain derivatives showed significant activity against A549 (non-small cell lung cancer) cells .

Anti-inflammatory Effects

Compounds derived from the thiadiazole scaffold have demonstrated anti-inflammatory properties in animal models. The efficacy was evaluated using carrageenan-induced paw edema tests, where these compounds exhibited moderate to significant anti-inflammatory effects .

Anticonvulsant Properties

The anticonvulsant activity of thiadiazole derivatives has been investigated using models such as maximal electroshock (MES) and pentylenetetrazol (PTZ). Results indicated that some compounds were effective in reducing seizure frequency and duration .

3. Case Studies

Several studies have highlighted the biological potential of thiadiazole derivatives:

  • Study on Antimicrobial Activity : A recent investigation synthesized a series of thiadiazole derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that modifications to the thiadiazole ring significantly enhanced antibacterial potency .
  • Anticancer Evaluation : Another study focused on the cytotoxic effects of a novel thiadiazole derivative on different cancer cell lines. The findings suggested that specific substitutions on the thiadiazole ring could improve selectivity towards cancer cells while minimizing toxicity to normal cells .

4. Conclusion

This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Ongoing research into its structure-activity relationships will likely unveil further therapeutic potentials.

Q & A

Basic: What are the key synthetic pathways for N-(4-butylphenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves:

Thiadiazole Core Formation: Cyclocondensation of thiourea derivatives with chlorophenyl-substituted precursors under acidic conditions to form the 1,2,4-thiadiazole ring .

Thioacetamide Coupling: Reaction of the thiadiazole intermediate with 2-chloroacetamide derivatives via nucleophilic substitution, using bases like triethylamine to facilitate thiolate ion formation .

Purification: Chromatography (e.g., silica gel column) or recrystallization from ethanol/dichloromethane mixtures to achieve >95% purity .

Optimization Strategies:

  • Temperature Control: Maintain 60–80°C during coupling to balance reaction rate and byproduct minimization .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts: Use iodide salts (e.g., KI) to accelerate SN2 reactions in thioether bond formation .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they elucidate?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/butylphenyl groups) and acetamide NH (δ ~10.2 ppm, broad singlet) .
    • ¹³C NMR: Confirms carbonyl (C=O, δ ~168 ppm) and thiadiazole ring carbons (δ ~160–165 ppm) .
  • IR Spectroscopy: Detects C=O stretch (~1650 cm⁻¹) and N-H bending (~1540 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ m/z calculated for C₂₁H₂₁ClN₂OS₂: 433.08) .

Structural Insights:

  • Thiadiazole-thioacetamide linkage is confirmed by sulfur-specific peaks in EDX or XPS .
  • Substituent regiochemistry (e.g., 2-chlorophenyl vs. 4-butylphenyl) is resolved via NOESY or COSY NMR .

Advanced: How can researchers resolve contradictions in biological activity data across different studies involving this compound?

Methodological Answer:
Contradictions often arise from:

Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or pathogen strains .

Solubility Issues: Use DMSO concentrations >0.1% may induce cytotoxicity, confounding IC₅₀ values .

Resolution Strategies:

  • Standardized Protocols: Adopt CLSI guidelines for antimicrobial assays or NCI-60 panels for anticancer screening .
  • Metabolite Profiling: LC-MS/MS to rule out degradation products interfering with activity .
  • Dose-Response Curves: Use 8–10 concentration points to improve reproducibility of EC₅₀ calculations .

Advanced: What computational methods are employed to predict the electronic properties and reactivity of this thiadiazole derivative?

Methodological Answer:

  • DFT Calculations (B3LYP/6-31G):*
    • HOMO-LUMO Analysis: Predicts electron-rich regions (thiadiazole sulfur) as nucleophilic attack sites .
    • Molecular Electrostatic Potential (MESP): Maps partial charges to identify hydrogen-bonding motifs with biological targets .
  • Molecular Dynamics (MD): Simulates binding stability in protein pockets (e.g., COX-2 or kinase domains) .

Applications:

  • Guides functionalization (e.g., adding electron-withdrawing groups to lower LUMO for enhanced reactivity) .

Advanced: When designing SAR studies for this compound, what structural analogs should be prioritized based on existing literature?

Methodological Answer:
Priority Analogs (Table 1):

Analog Structural Variation Biological Activity Reference
N-(4-acetylphenyl)-...Thienopyrimidine-oxadiazole hybridAnticancer (EGFR inhibition)
N-(3-chlorophenyl)-...Fluorophenyl substituentAntifungal (Candida spp.)
N-(furan-2-ylmethyl)-...Furan-thiadiazole hybridAnti-inflammatory (COX-2 IC₅₀ = 1.2 µM)

SAR Design Tips:

  • Bioisosteric Replacement: Swap thiadiazole with oxadiazole to modulate metabolic stability .
  • Substituent Effects: Introduce electron-donating groups (e.g., -OCH₃) on phenyl rings to enhance π-π stacking with enzyme active sites .

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